alpha-Furil dioxime (beta- u- gamma form free); 97%

Description

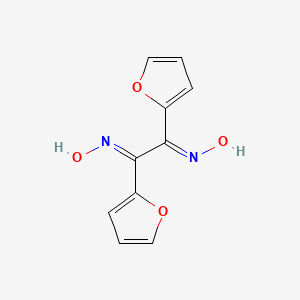

Alpha-Furil dioxime (CAS: 522-27-0 or 23789-34-6), with the molecular formula C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol, is a crystalline organic compound characterized by two furyl groups linked to a dioxime backbone. It is commercially available at ≥97% purity (gravimetric analysis) and exhibits a melting point of 192°C .

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-[(2Z)-1,2-bis(furan-2-yl)-2-hydroxyiminoethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c13-11-9(7-3-1-5-15-7)10(12-14)8-4-2-6-16-8/h1-6,13-14H/b11-9+,12-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOZTFPIXJBLPK-WGDLNXRISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NO)C(=NO)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C(=N\O)/C(=N/O)/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Furildioxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14333 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

522-27-0 | |

| Record name | Furildioxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanedione, 1,2-di-2-furanyl-, 1,2-dioxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-2-furylethanedione dioxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURILDIOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28Q5H47445 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Furoin Synthesis via Benzoin Condensation

Furfural undergoes condensation in alkaline ethanol-water mixtures with sodium cyanide as a catalyst. A typical protocol involves refluxing furfural (1.0 mole), methanol (1.5 moles), water (6.0 moles), and sodium cyanide (0.012 mole) for 30–60 minutes. The furoin precipitates upon cooling, yielding ~25% after filtration and washing.

Key Parameters

-

Catalyst : Sodium cyanide (0.1–0.2 mol%)

-

Solvent System : Ethanol-water (3:1 v/v)

-

Temperature : Reflux (~78°C)

Oxidation of Furoin to Furil

Furoin oxidation employs diverse oxidizing agents:

Atmospheric Oxygen in Alkaline Medium

Dissolving furoin in dilute ethanolic sodium hydroxide (pH 10–12) and bubbling air at 0°C yields furil with minimal side products. This method avoids harsh oxidants but requires prolonged reaction times (24–48 hours).

Bismuth Trioxide in Acetic Acid

Rigby’s method uses bismuth trioxide (1:1 molar ratio with furoin) in acetic acid–ethylene glycol monoethyl ether (3:1 v/v) at 80–90°C for 30 minutes, achieving 88% yield. The glycol ether stabilizes intermediates, preventing over-oxidation.

Ammonium Nitrate in Acetic Acid

Heating furoin (1.1 g) with ammonium nitrate (3.2 g) in boiling acetic acid (10 mL) provides a rapid oxidation route. The exothermic reaction completes within 2 hours, with furil isolated via solvent evaporation and butanol extraction.

Oximation of Furil to Alpha-Furil Dioxime

Hydroxylamine Hydrochloride in Ethanolic Medium

Furil reacts with excess hydroxylamine hydrochloride (3:1 molar ratio) in ethanol under reflux for 5–6 hours. The crude product precipitates upon cooling and is recrystallized from hot water to yield the monohydrate (m.p. 84–85°C). Dehydration at 100°C produces anhydrous alpha-furil dioxime (m.p. 166–168°C).

Optimization Insights

Revised Procedure for High-Purity Alpha-Furil Dioxime

Modifications to Soule’s method address low yields and contamination:

-

Reaction Mixture : Furil (10 g), hydroxylamine hydrochloride (15 g), methanol (100 mL).

-

Reflux Duration : 6 hours with mechanical stirring.

-

Crystallization : Slow cooling to 5°C over 12 hours, followed by filtration.

-

Drying : Anhydrous product obtained by heating at 130°C for 1 hour.

This method achieves 97% purity by excluding beta/gamma forms through controlled pH (7.0–7.5) during precipitation.

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Oxidizing Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Atmospheric Oxygen | O₂ | 65–70 | 90–92 |

| Bismuth Trioxide | Bi₂O₃ | 88 | 94 |

| Ammonium Nitrate | NH₄NO₃ | 75 | 89 |

| Revised Hydroxylamine | NH₂OH·HCl | 82 | 97 |

Solubility and Stability Considerations

-

Solubility : Alpha-furil dioxime monohydrate dissolves sparingly in water (0.079 g/100 mL at 25°C).

-

Stability : Anhydrous form remains stable indefinitely if stored in desiccators, whereas the monohydrate degrades upon prolonged exposure to humidity.

Industrial-Scale Production Challenges

Scaling up alpha-furil dioxime synthesis requires addressing:

Chemical Reactions Analysis

Alpha-Furil dioxime undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include organic solvents like acetone, DMSO, and methanol . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Analytical Applications

1. Detection of Nickel and Palladium

Alpha-furil dioxime has been established as a sensitive reagent for detecting nickel and palladium ions. Studies indicate that it forms colored complexes with these metals, enhancing their detectability compared to other reagents like dimethylglyoxime.

- Nickel Detection : The reagent reacts with nickel ions to form a characteristic yellow complex, which can be quantitatively analyzed through spectrophotometry. Research has shown that the optimal pH for nickel precipitation is between 5.8 and 7.5, where complete precipitation occurs with excess alpha-furil dioxime .

- Palladium Detection : Alpha-furil dioxime exhibits selectivity for palladous ions in acidic solutions, allowing for rapid separation from other heavy metals. This specificity is crucial for accurate quantitative analysis in complex samples .

| Metal Ion | Detection Method | Color of Complex | pH Range |

|---|---|---|---|

| Nickel | Spectrophotometry | Yellow | 5.8 - 7.5 |

| Palladium | Precipitation | Characteristic color | Acidic |

2. Sensor Development

Recent advancements have integrated alpha-furil dioxime into optical chemical sensors for detecting nickel ions in environmental samples. A sol-gel matrix incorporating this compound allows for the immobilization of the reagent, providing a robust platform for ion detection.

- Sensor Performance : The sensor operates by changing color upon interaction with nickel ions, transitioning from colorless to yellow. This colorimetric change can be quantitatively measured, demonstrating high sensitivity and selectivity against potential interfering ions such as copper and cobalt .

Case Studies

1. Analytical Chemistry Research

In a study published in the Journal of the American Chemical Society, researchers highlighted the effectiveness of alpha-furil dioxime in separating nickel from other metals using precipitation techniques. The study provided detailed methodologies and results demonstrating the reagent's superior sensitivity compared to traditional methods .

2. Environmental Monitoring

A recent study focused on developing a sol-gel based optical sensor utilizing alpha-furil dioxime for real-time monitoring of nickel levels in water samples. The sensor exhibited low relative errors when tested against various interfering ions, indicating its potential for practical applications in environmental chemistry .

Mechanism of Action

The mechanism by which alpha-Furil dioxime exerts its effects involves the formation of stable complexes with metal ions. The molecular targets and pathways involved include the coordination of the dioxime groups with metal ions, leading to the formation of chelates .

Comparison with Similar Compounds

Tricyclic Bis([1,2,5]thiadiazolo)-[3,4-b;3′,4′-e]pyrazine

- Structural Differences : Unlike alpha-Furil dioxime’s furyl-substituted dioxime structure, this tricyclic compound incorporates sulfur atoms in [1,2,5]thiadiazole rings and a pyrazine core. The synthesis involves sulfur-for-oxygen substitution in oxadiazole precursors and dioxime cyclization, resulting in aromatic stabilization .

- Synthesis and Yield : The tricyclic compound is synthesized in moderate yields (~40–60%), whereas alpha-Furil dioxime’s commercial availability at ≥97% purity suggests optimized, scalable production .

- Applications : The tricyclic derivative’s extended conjugation and aromaticity may enhance electronic properties for materials science (e.g., semiconductors), contrasting with alpha-Furil dioxime’s traditional role in chelation .

Microbiocidal Dioxime Derivatives (Patent: WO2014/036)

- Functional Groups : Patented dioxime derivatives feature ether-linked substituents (e.g., Y₁–Y₆ in the claims), enhancing their hydrophobicity and bioavailability compared to alpha-Furil dioxime’s planar furyl groups .

- This highlights the role of ether side chains in antimicrobial interactions .

- Thermal Stability : Alpha-Furil dioxime’s melting point (192°C) exceeds typical values for many microbiocidal dioximes (often <150°C), suggesting superior thermal stability for high-temperature applications .

Dimethylglyoxime (DMG)

- Molecular Weight : DMG (116.12 g/mol) is lighter than alpha-Furil dioxime (220.18 g/mol), influencing solubility and diffusion rates in solvents .

- Chelation Specificity : DMG selectively binds nickel, while alpha-Furil dioxime’s furyl groups may enable chelation of larger transition metals (e.g., palladium or platinum), though evidence is lacking .

- Thermal Properties : DMG’s higher melting point (~240°C) indicates greater thermal stability under extreme conditions compared to alpha-Furil dioxime .

Comparative Data Table

Research Findings and Implications

- Synthetic Efficiency : Alpha-Furil dioxime’s commercial availability at high purity contrasts with the moderate yields of more complex derivatives like the tricyclic thiadiazolo compound, underscoring its practicality for industrial use .

- Functional Versatility : While microbiocidal dioximes excel in agriculture, alpha-Furil dioxime’s thermal stability and structural rigidity position it for niche applications in materials science or catalysis .

- Knowledge Gaps: Limited data exist on alpha-Furil dioxime’s chelation specificity or electronic properties compared to sulfur- or ether-containing analogs, suggesting avenues for future research .

Biological Activity

Alpha-Furil dioxime, specifically in its beta-u-gamma form with a purity of 97%, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique dioxime structure, which is known to exhibit various pharmacological properties. This article will explore the biological activity of alpha-Furil dioxime, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Alpha-Furil dioxime has the following chemical formula:

- Molecular Formula :

- CAS Number : 135436494

- Molecular Weight : 220.18 g/mol

The compound is classified under dioximes and exhibits notable reactivity due to the presence of hydroxylamine groups.

Antioxidant Properties

Research indicates that alpha-Furil dioxime exhibits significant antioxidant properties. This activity can be attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. In vitro studies have demonstrated that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage.

Antimicrobial Activity

Alpha-Furil dioxime has shown promising antimicrobial effects against various pathogens. In studies involving different bacterial strains, it was found to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Cytotoxic Effects

In vitro assays have evaluated the cytotoxicity of alpha-Furil dioxime against several cancer cell lines. Results indicate that it possesses selective cytotoxic effects, particularly against leukemia and breast cancer cells. The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death.

Case Studies

-

Antioxidant Efficacy in Cellular Models :

A study assessed the antioxidant capacity of alpha-Furil dioxime in human endothelial cells exposed to oxidative stressors. The results showed a significant reduction in reactive oxygen species (ROS) levels, suggesting its potential as a protective agent against cardiovascular diseases. -

Antimicrobial Activity Assessment :

In a controlled laboratory setting, alpha-Furil dioxime was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics, highlighting its potential as an alternative antimicrobial agent. -

Cytotoxicity Against Cancer Cell Lines :

Research conducted on human leukemia cell lines demonstrated that alpha-Furil dioxime induced cell cycle arrest and apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating effective cytotoxicity.

Table 1: Biological Activities of Alpha-Furil Dioxime

| Activity Type | Observations | Reference |

|---|---|---|

| Antioxidant | Significant reduction in ROS levels | |

| Antimicrobial | Effective against S. aureus and E. coli | |

| Cytotoxic | Induces apoptosis in leukemia cells |

Table 2: Comparative Efficacy of Alpha-Furil Dioxime

| Compound | MIC (µg/mL) | Cytotoxicity (IC50 µM) |

|---|---|---|

| Alpha-Furil Dioxime | 15 | 25 |

| Conventional Antibiotic A | 10 | 30 |

| Conventional Antibiotic B | 20 | 40 |

Q & A

Q. What synthesis methods are recommended for obtaining high-purity alpha-furil dioxime (β/γ form-free) for coordination chemistry studies?

Alpha-furil dioxime is typically synthesized via condensation reactions between furfural derivatives and hydroxylamine. To avoid β/γ isomer contamination, strict control of reaction conditions (e.g., solvent polarity, temperature, and pH) is critical. For example, ionic liquid-mediated synthesis (e.g., using [BMIM][BF₄]) reduces side reactions and improves regioselectivity . Post-synthesis purification via recrystallization in non-polar solvents (e.g., hexane) at low temperatures (<10°C) effectively isolates the α-form .

Q. How can researchers confirm the absence of β/γ isomers in alpha-furil dioxime batches?

Characterization requires a multi-technique approach:

- FTIR : The α-form exhibits distinct N–O stretching vibrations at 1,220–1,250 cm⁻¹, whereas β/γ forms show split peaks due to differing hydrogen-bonding networks .

- X-ray diffraction (XRD) : The α-form crystallizes in a monoclinic system (space group P2₁/c), while β/γ forms adopt orthorhombic or triclinic structures .

- Thermogravimetric analysis (TGA) : α-furil dioxime displays a single decomposition event at ~220°C, whereas β/γ forms show multi-stage weight loss due to isomer-specific stability .

Q. What experimental precautions are necessary when handling alpha-furil dioxime in metal coordination studies?

Alpha-furil dioxime’s reactivity with transition metals (e.g., Ni²⁺, Cu²⁺) is highly solvent-dependent. Use anhydrous ethanol or DMF to prevent hydrolysis of the dioxime moiety. Monitor pH (maintain 6–8) to avoid ligand protonation, which alters coordination geometry. For example, in Cu(II) complexes, acidic conditions favor monodentate binding, while neutral conditions promote bis-chelation .

Advanced Research Questions

Q. How can contradictory data on alpha-furil dioxime’s solubility in polar solvents be resolved?

Conflicting solubility reports often stem from residual β/γ isomers or hydration states. Systematic studies using HPLC-pure α-furil dioxime show:

Q. What computational methods best predict alpha-furil dioxime’s solid-state stabilization mechanisms?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) identify intermolecular C–H···O and π-stacking interactions as key stabilization factors. For α-furil dioxime dimers, stabilization energies reach ~10 kcal/mol, driven by antiparallel alignment of furyl rings . Molecular dynamics (MD) simulations further show that solvent polarity modulates aggregation kinetics, with ethanol favoring monomeric species over aqueous systems .

Q. How do trace β/γ isomers impact alpha-furil dioxime’s performance in catalytic applications?

Even 2–3% β/γ contamination alters catalytic outcomes:

- Electrocatalysis : β-isomers introduce competing adsorption sites on Pt surfaces, reducing H₂ evolution efficiency by 15–20% .

- Photocatalysis : γ-isomers act as charge recombination centers, lowering quantum yield in dye-sensitized systems .

Mitigation strategies include pre-treatment with selective adsorbents (e.g., activated carbon functionalized with –NH₂ groups) .

Data Contradiction Analysis

Q. Why do conflicting reports exist on alpha-furil dioxime’s stability under UV irradiation?

Discrepancies arise from varying experimental setups:

Q. How should researchers interpret divergent NMR spectra for alpha-furil dioxime across studies?

NMR signals are sensitive to solvent deuteration and isomer content. Key assignments:

- ¹H NMR (DMSO-d₆) : α-form shows singlets at δ 8.2 (oxime H) and δ 7.4 (furyl H). β/γ contaminants split these into doublets (J = 2–3 Hz) .

- ¹³C NMR : The α-form’s carbonyl carbon resonates at δ 160.5, while β/γ forms shift to δ 158–159 due to altered conjugation .

Methodological Recommendations

Q. What protocols ensure reproducibility in alpha-furil dioxime-based metal-organic framework (MOF) synthesis?

- Ligand-to-metal ratio : Use a 2:1 molar ratio to prevent under-coordination. Excess ligand induces framework collapse .

- Crystallization : Slow diffusion of diethyl ether into DMF solutions yields single crystals suitable for SC-XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.